molecular formula C13H20BNO4 B582229 4-(Tert-butoxycarbonylamino)-2,6-dimethylphenylboronic acid CAS No. 1256355-11-9

4-(Tert-butoxycarbonylamino)-2,6-dimethylphenylboronic acid

Cat. No.: B582229
CAS No.: 1256355-11-9
M. Wt: 265.116
InChI Key: DBCMLDOLGISAAM-UHFFFAOYSA-N
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Description

4-(Tert-butoxycarbonylamino)-2,6-dimethylphenylboronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with tert-butoxycarbonylamino and dimethyl groups

Safety and Hazards

The safety data sheet for a similar compound, “4-[(N-BOC-amino)methyl]phenylboronic acid pinacol ester”, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity following single exposure .

Future Directions

The use of Boc-protected amino acids in peptide synthesis is a well-established field with many potential applications in medicinal chemistry and drug discovery . Future research may focus on developing safer and more efficient methods for the synthesis and deprotection of Boc-protected amino acids, as well as exploring new applications for these compounds .

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxycarbonylamino)-2,6-dimethylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(tert-butoxycarbonylamino)-2,6-dimethylphenylboronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The tert-butoxycarbonyl group serves as a protecting group for the amine, which can be selectively removed under acidic conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Tert-butoxycarbonylamino)-2,6-dimethylphenylboronic acid is unique due to the combination of the tert-butoxycarbonylamino group and the dimethyl groups on the phenyl ring. This combination provides both steric hindrance and protection, making the compound particularly useful in selective reactions and complex synthetic pathways .

Properties

IUPAC Name

[2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4/c1-8-6-10(7-9(2)11(8)14(17)18)15-12(16)19-13(3,4)5/h6-7,17-18H,1-5H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCMLDOLGISAAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1C)NC(=O)OC(C)(C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681715
Record name {4-[(tert-Butoxycarbonyl)amino]-2,6-dimethylphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-11-9
Record name Carbamic acid, N-[4-borono-3,5-dimethylphenyl]-, C-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(tert-Butoxycarbonyl)amino]-2,6-dimethylphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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